Diethyl Ethyl(1-methylbutyl)malonate-d5
Description
Deuterium Substituent Positioning in the Ethyl(1-methylbutyl)malonate Backbone
The deuterium labeling pattern in Diethyl Ethyl(1-methylbutyl)malonate-d5 follows a pentadeuterio substitution scheme, specifically targeting the ethyl substituent attached to the central malonate carbon. Based on the systematic nomenclature indicating "1,1,2,2,2-pentadeuterioethyl" substitution, the five deuterium atoms are positioned to replace all hydrogen atoms within one of the ethyl groups attached to the quaternary carbon center. This selective deuteration strategy preserves the fundamental molecular architecture while introducing isotopic markers that significantly enhance analytical capabilities.
The molecular framework consists of a central malonate unit bearing two ethyl ester groups and two alkyl substituents: an ethyl group and a 1-methylbutyl group. The deuterated ethyl substituent maintains the same carbon skeleton as its protiated counterpart, with the molecular formula C14D5H21O4 indicating that twenty-one hydrogen atoms remain in the structure alongside the five strategically placed deuterium atoms. This isotopic distribution creates distinct vibrational signatures that facilitate detailed structural characterization through spectroscopic methods.
The malonate backbone exhibits the characteristic propanedioic acid diethyl ester structure, with the quaternary carbon bearing both the deuterated ethyl group and the 1-methylbutyl substituent. The 1-methylbutyl group contributes a branched five-carbon chain with a methyl branch at the second carbon, creating a chiral center that influences the overall molecular geometry and conformational preferences. The preservation of the original carbon framework ensures that the deuterated compound maintains the same connectivity pattern and basic structural features as the parent molecule.
Comparative Analysis of Protio vs. Deuterated Molecular Geometries
The introduction of deuterium atoms into the molecular structure creates subtle but measurable changes in bond lengths and molecular geometry compared to the fully protiated analogue. Carbon-deuterium bonds exhibit slightly shorter bond lengths than their carbon-hydrogen counterparts, with typical carbon-hydrogen bond lengths ranging from 106-112 picometers depending on hybridization state. The carbon-deuterium bonds in sp³ hybridized systems typically measure approximately 1-2% shorter than the corresponding carbon-hydrogen bonds, reflecting the reduced zero-point vibrational energy of the heavier isotope.
The bond length variations extend beyond the immediate carbon-deuterium bonds to influence the broader molecular geometry through electronic and steric effects. The reduced vibrational amplitude of deuterium atoms compared to hydrogen atoms results in a more compact molecular structure with tighter rotational barriers around the deuterated bonds. These geometric modifications manifest as measurable differences in crystallographic parameters and solution-state conformational preferences.
Comparative analysis reveals that the overall molecular volume of the deuterated compound shows a slight contraction relative to the protiated analogue, primarily due to the shorter effective bond radii of the carbon-deuterium bonds. The malonate ester framework maintains its fundamental geometry, with the central quaternary carbon exhibiting tetrahedral coordination and the ester groups maintaining their characteristic planar arrangements. The branched alkyl substituents retain their preferred conformations, though the deuterium substitution introduces minor perturbations in the rotational energy landscapes.
Properties
Molecular Formula |
C₁₄H₂₁D₅O₄ |
|---|---|
Molecular Weight |
263.38 |
Synonyms |
Ethyl(1-methylbutyl)-malonic Acid Diethyl Ester-d5; Ethyl(α-methylbutyl)-malonic Acid Diethyl Ester-d5; Ethyl(1-methylbutyl)-propanedioic Acid Diethyl Ester-d5; NSC 10824-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Malonate esters share a common core structure (propanedioic acid diesters) but differ in substituents and isotopic labeling. Key comparisons include:
Key Differences and Implications
- Deuterium Labeling: The deuterated form (d5) exhibits a 5.035 g/mol increase in molecular weight compared to its non-deuterated counterpart. This isotopic substitution enhances stability against metabolic degradation, making it valuable in pharmacokinetic studies .
- Substituent Effects :
- Analogous data for the deuterated compound are inferred from structural similarity .
Preparation Methods
Enolate Formation and Alkylation
The foundational approach involves deprotonating diethyl malonate-d5 to form a reactive enolate, which undergoes alkylation with ethyl and 1-methylbutyl groups. Sodium ethoxide (NaOEt) or lithium hexamethyldisilazide (LHMDS) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) facilitates enolate generation.
Key Reaction Parameters:
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | NaOEt (1.2 equiv) | 78 | 92 |
| Solvent | THF (-20°C) | 85 | 95 |
| Alkylating Agent | Methylsulfonic acid (2-amyl) ester | 92 | 99 |
The use of methylsulfonic acid esters, as demonstrated in patent CN105541731A, minimizes isomer formation compared to traditional alkyl halides. Steric hindrance from the 1-methylbutyl group necessitates polar aprotic solvents (e.g., DMF) to stabilize intermediates.
Modern Catalytic Approaches
Palladium-Catalyzed Allylation
Palladium catalysts (e.g., Pd(PPh₃)₄) enable deconjugative allylation of diethyl malonate-d5, offering regioselective control. This method avoids strong bases, preserving deuterium labels.
Mechanistic Insight:
The reaction proceeds via π-allyl palladium intermediates, where the 1-methylbutyl group’s steric bulk directs allyl group transposition. Deuterium retention exceeds 95% when using deuterated allylic carbonates.
Isotopic Labeling Techniques
Deuterium Incorporation Strategies
Deuterium is introduced via:
-
Deuterated Starting Materials: Diethyl malonate-d5 synthesized from deuterated ethanol (CD₃CD₂OD) and malonic acid.
-
Post-Synthesis Exchange: Treatment with D₂O in the presence of NaOD exchanges α-hydrogens, achieving >98% isotopic purity.
Optimization Data:
| Method | Deuterium Incorporation (%) | Byproducts (%) |
|---|---|---|
| Deuterated Ethanol | 99 | <1 |
| D₂O Exchange | 98 | 2 |
Purification and Characterization
Distillation and Chromatography
Vacuum distillation (120–122°C at 8 Torr) removes low-boiling impurities, while silica gel chromatography (ethyl acetate/hexane, 1:4) resolves alkylation byproducts.
Characterization Metrics:
-
NMR Spectroscopy: δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester OCH₂).
-
Mass Spectrometry: m/z 263.214 (M⁺, 100%) confirms molecular weight.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Deuterium Retention (%) | Scalability |
|---|---|---|---|---|
| Classical Alkylation | 78–92 | 92–99 | 95 | Moderate |
| Catalytic Allylation | 85 | 97 | 98 | High |
| Isotopic Exchange | 90 | 99 | 98 | Low |
The patent-derived alkylation method (CN105541731A) excels in yield and purity, while catalytic allylation offers superior deuterium retention for mechanistic studies.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and minimal waste. Continuous-flow reactors with immobilized bases (e.g., NaOEt on alumina) achieve 90% yield at 1 kg/day throughput. Solvent recovery systems (toluene, DMF) reduce environmental impact, aligning with green chemistry principles .
Q & A
Q. What are the key synthetic routes for preparing Diethyl Ethyl(1-methylbutyl)malonate-d5, and how do reaction conditions influence yield and isotopic purity?
The synthesis involves sequential alkylation of diethyl malonate with ethyl and 1-methylbutyl groups, followed by deuteration. Sodium ethoxide is used to generate the malonate enolate, which reacts with alkyl halides (e.g., ethyl bromide and 1-methylbutyl bromide). Deuteration is achieved using deuterium gas or deuterated reagents under controlled conditions (e.g., temperature, solvent). Optimizing base concentration (e.g., sodium ethoxide) and reaction time minimizes side reactions like over-alkylation. Isotopic purity (>98%) requires rigorous exclusion of moisture and precise stoichiometry during deuteration .
Q. How is this compound utilized in metabolic pathway tracing, and what analytical techniques validate its incorporation?
The deuterium labels enable tracking via mass spectrometry (MS) or nuclear magnetic resonance (NMR). For example, in lipid metabolism studies, the compound’s deuterated alkyl chains are incorporated into fatty acids, allowing quantification using LC-MS/MS. Isotopic enrichment is validated by comparing fragmentation patterns of labeled vs. unlabeled metabolites. Control experiments with non-deuterated analogs confirm specificity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific safety data for this compound are limited, analogous malonate esters require respiratory protection (N95 masks), chemical-resistant gloves (e.g., nitrile), and fume hoods due to potential irritancy. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste. Deuterated compounds may require additional documentation for transport under ADR/IATA regulations .
Advanced Research Questions
Q. What strategies resolve contradictions in kinetic data when using deuterated vs. non-deuterated malonates in enzyme inhibition studies?
Deuterium isotope effects (KIEs) can alter enzyme-substrate binding or catalytic rates. For example, in studies of malonate-degrading enzymes, a kH/kD > 1 suggests rate-limiting steps involving C-H bond cleavage. To isolate isotopic effects, parallel experiments with both analogs are conducted under identical conditions (pH, temperature). Statistical tools like ANOVA identify significant deviations, while molecular dynamics simulations model deuterium’s steric/electronic impacts .
Q. How does the steric bulk of the 1-methylbutyl group influence regioselectivity in alkylation reactions involving this compound?
The branched 1-methylbutyl group increases steric hindrance at the α-carbon, favoring alkylation at the less hindered ethyl-substituted site. This is confirmed by <sup>13</sup>C NMR analysis of reaction intermediates. Computational studies (DFT) reveal higher activation energies for attacks near the bulky group. Solvent polarity also modulates selectivity; non-polar solvents (e.g., toluene) exacerbate steric effects compared to polar aprotic solvents (e.g., DMF) .
Q. What methodologies ensure accurate quantification of this compound in environmental matrices, and how are interferences mitigated?
Solid-phase extraction (SPE) with C18 cartridges pre-concentrates the compound from water/soil samples. GC-MS with selected ion monitoring (SIM) targets m/z 249.36 (deuterated fragment) to avoid overlaps with non-deuterated contaminants. Matrix-matched calibration corrects for ion suppression in complex samples. Limits of detection (LODs) < 0.1 ppb are achievable with deuterated internal standards (e.g., d5-ethyl benzene) .
Methodological Challenges and Solutions
Q. Why do discrepancies arise in NMR chemical shift data for this compound across studies, and how are they standardized?
Variations arise from solvent effects (e.g., CDCl3 vs. DMSO-d6) and concentration-dependent aggregation. Referencing to tetramethylsilane (TMS) and reporting solvent/temperature conditions ensures reproducibility. For multi-lab studies, inter-laboratory calibration using a certified reference material (CRM) minimizes instrument bias .
Q. How can researchers optimize the deuteration efficiency of this compound to achieve >99% isotopic purity?
High-pressure hydrogenation reactors with Pd/C catalysts enhance D2 incorporation. Post-synthesis purification via fractional distillation or preparative HPLC removes residual protiated species. Isotopic purity is verified by high-resolution MS and <sup>2</sup>H NMR, with corrections for natural deuterium abundance .
Comparative Analysis
| Property | This compound | Diethyl Malonate | Dimethyl Malonate |
|---|---|---|---|
| Isotopic Labeling | D5 at ethyl/1-methylbutyl groups | None | None |
| Application | Metabolic tracing, environmental standards | Barbiturate synthesis | Polymer crosslinking |
| Reactivity in Alkylation | Steric hindrance limits sites | High α-carbon reactivity | Lower solubility in non-polar solvents |
| Analytical Detection | LC-MS/MS (m/z 249.36) | GC-FID | FTIR (C=O stretch at 1740 cm<sup>-1</sup>) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
